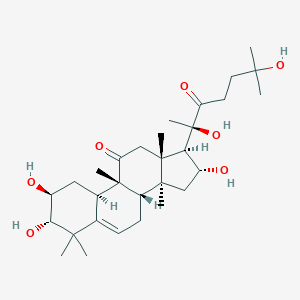

Cucurbitacin IIb

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cucurbitacin IIb is a naturally occurring compound belonging to the cucurbitacin family, which are highly oxidized tetracyclic triterpenoids. These compounds are primarily found in the Cucurbitaceae family of plants, but they are also present in other plant families, fungi, and some marine organisms . This compound has garnered significant attention due to its potent biological activities, including anti-inflammatory, anticancer, and antimicrobial properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of cucurbitacin IIb involves multiple steps, starting from simpler triterpenoid precursors. The synthetic route typically includes oxidation, cyclization, and functional group modifications to achieve the desired structure . Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as plants in the Cucurbitaceae family. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to isolate and purify this compound from plant extracts . Additionally, biotechnological approaches, including the use of genetically modified microorganisms, are being explored to enhance the production efficiency .

Analyse Des Réactions Chimiques

Types of Reactions: Cucurbitacin IIb undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological properties .

Applications De Recherche Scientifique

Anticancer Properties

CIIb has demonstrated significant anticancer effects, particularly against various cancer cell lines.

- Mechanism of Action : Research indicates that CIIb induces apoptosis in cancer cells, such as HeLa cells, through the intrinsic pathway. This involves the disruption of mitochondrial membrane potential and activation of caspases-3 and -9, leading to cell cycle arrest in the S and G2/M phases. Additionally, CIIb inhibits the STAT3 signaling pathway, which is often upregulated in cancers .

- Case Study : A study highlighted that treatment with CIIb resulted in a marked reduction in cell viability and proliferation of HeLa cells. The compound also induced DNA damage, further supporting its potential as an anticancer agent .

Anti-inflammatory Effects

CIIb exhibits notable anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Mechanism : In studies involving concanavalin A (Con A)-activated lymphocytes, CIIb inhibited cell proliferation and suppressed pro-inflammatory cytokines such as TNF-α and IL-6. It also modulated cyclin-dependent kinase inhibitors, contributing to cell cycle arrest .

- Application in Autoimmune Diseases : A significant application of CIIb is its potential use in systemic lupus erythematosus (SLE). In mouse models, CIIb improved kidney injury associated with SLE by balancing Th17 and Treg cell populations. This regulation led to reduced inflammation and improved kidney function .

Gastrointestinal Health

CIIb has been studied for its effects on gastrointestinal disorders.

- Colitis Treatment : In a dextran sulfate sodium (DSS)-induced colitis model, CIIb alleviated symptoms such as weight loss and inflammation. It improved intestinal morphology and reduced levels of pro-inflammatory cytokines while enhancing anti-inflammatory markers like IL-10 .

- Microbiota Regulation : The compound also showed potential in regulating gut microbiota composition, which is crucial for maintaining intestinal health and mitigating colitis symptoms .

Hematological Applications

Recent studies have explored the anti-platelet activity of cucurbitacins, including CIIb.

- Mechanism : CIIb disrupts platelet cytoskeletal dynamics, which can lead to anti-thrombotic effects. This property suggests potential applications in cardiovascular health by preventing excessive platelet aggregation .

Summary Table of Applications

Mécanisme D'action

Cucurbitacin IIb exerts its effects through multiple molecular targets and pathways:

Tyrosine Kinase Inhibition: It acts as a tyrosine kinase inhibitor, disrupting signaling pathways essential for cancer cell proliferation.

STAT3 Pathway: this compound induces apoptosis via the STAT3 pathway, leading to cell cycle arrest and inhibition of tumor growth.

EGFR/MAPK Pathway: It causes G2/M phase cell cycle arrest through the suppression of the EGFR/MAPK pathway.

Comparaison Avec Des Composés Similaires

Cucurbitacin IIb is compared with other cucurbitacins, such as cucurbitacin B, E, and I:

Cucurbitacin B: Known for its strong anticancer properties and ability to inhibit the JAK/STAT3 pathway.

Cucurbitacin E: Exhibits potent anti-inflammatory and anticancer activities.

Cucurbitacin I: Effective in inhibiting neuroinflammatory responses.

Uniqueness: this compound is unique due to its specific molecular targets and pathways, particularly its dual inhibition of tyrosine kinases and the STAT3 pathway, making it a promising candidate for cancer therapy .

Propriétés

Numéro CAS |

50298-90-3 |

|---|---|

Formule moléculaire |

C30H48O7 |

Poids moléculaire |

520.7 g/mol |

Nom IUPAC |

(2S,3S,8S,9R,10R,13R,14S,16R)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxoheptan-2-yl]-2,3,16-trihydroxy-4,4,9,13,14-pentamethyl-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one |

InChI |

InChI=1S/C30H48O7/c1-25(2,36)12-11-21(33)30(8,37)23-19(32)14-27(5)20-10-9-16-17(13-18(31)24(35)26(16,3)4)29(20,7)22(34)15-28(23,27)6/h9,17-20,23-24,31-32,35-37H,10-15H2,1-8H3/t17-,18+,19-,20+,23?,24-,27+,28-,29+,30+/m1/s1 |

Clé InChI |

VVBWBGOEAVGFTN-BLGDFNBKSA-N |

SMILES |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |

SMILES isomérique |

C[C@@]12C[C@H](C([C@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O)C)C)[C@](C)(C(=O)CCC(C)(C)O)O)O |

SMILES canonique |

CC1(C(C(CC2C1=CCC3C2(C(=O)CC4(C3(CC(C4C(C)(C(=O)CCC(C)(C)O)O)O)C)C)C)O)O)C |

Synonymes |

23,24-dihydrocucurbitacin F hemslecin B |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.